molecular formula C15H16F3NO2 B017024 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine CAS No. 61714-98-5

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine

Cat. No.: B017024
CAS No.: 61714-98-5
M. Wt: 299.29 g/mol
InChI Key: BXWQFGCBTLRGQL-UHFFFAOYSA-N
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Description

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine (1-A4-3-TMBP) is an organic compound that belongs to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 324.36 g/mol, and a melting point of 175-177°C. It is insoluble in water, but soluble in ethanol and dimethyl sulfoxide. 1-A4-3-TMBP has been used in a variety of scientific research applications, including drug synthesis, biochemistry and physiology, and laboratory experiments.

Scientific Research Applications

  • Synthetic Applications in Medicinal Chemistry : The compound is used in the synthesis of psychotherapeutic drugs, as demonstrated by Ji Ya-fei (2011) in the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate of risperidone, a psychotherapeutic drug (Ji Ya-fei, 2011).

  • Stereodynamics and Perlin Effect Study : Research by B. Shainyan et al. (2008) on N-Trifyl substituted 1,4-diheterocyclohexanes includes the study of 1-(trifluoromethylsulfonyl)piperidine, examining its stereodynamic behavior and intramolecular interactions (B. Shainyan et al., 2008).

  • Antiviral Applications : S. Imamura et al. (2006) described the development of piperidine-4-carboxamide CCR5 antagonists, including 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, as potent inhibitors of HIV-1 replication (S. Imamura et al., 2006).

  • Antibacterial Activity : G. Aridoss et al. (2010) synthesized derivatives of piperidin-4-one, including compounds with acetyl linkers, and evaluated their antibacterial activity against multiple drug-resistant strains (G. Aridoss et al., 2010).

  • In vitro Metabolism Studies : S. Y. Lee et al. (2001) studied the in vitro metabolism of acetylcholinesterase inhibitors containing 4-[(18)F]fluorobenzyl-piperidine moieties, demonstrating the utility of these compounds in predicting in vivo metabolism of radiotracers (S. Y. Lee et al., 2001).

  • Synthesis of Anti-arrhythmic Agents : H. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole derivatives with significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009).

  • Anticancer Agent Synthesis : A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents (A. Rehman et al., 2018).

  • Palladium-catalyzed CH Functionalization : J. Magano et al. (2014) utilized benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate in oxindole synthesis via palladium-catalyzed CH functionalization (J. Magano et al., 2014).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-10(20)19-7-5-11(6-8-19)14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWQFGCBTLRGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613883
Record name 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-98-5
Record name Ethanone, 1-[4-[3-(trifluoromethyl)benzoyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61714-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 32.1 g (0.125 mole) of 4-(m-trifluoromethylbenzoyl)piperidine in 75 ml of benzene and 21.2 g (0.2 mole) of Na2CO3, was added dropwise a solution of ten g (0.127 mole) of acetyl chloride in 75 ml of benzene. The mixture was refluxed for 2 hours. The mixture was filtered and the filtrate was concentrated under vacuum giving crude 1-acetyl-4-(m-trifluoromethylbenzoyl)piperidine. Yield 37.3 grams.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0.127 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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